molecular formula C11H14BrN B1443459 2-bromo-N-cyclobutyl-4-methylaniline CAS No. 1247907-94-3

2-bromo-N-cyclobutyl-4-methylaniline

Cat. No. B1443459
CAS RN: 1247907-94-3
M. Wt: 240.14 g/mol
InChI Key: ALBVIYNMEWDBAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 2-bromo-N-cyclobutyl-4-methylaniline is represented by the InChI code: 1S/C11H14BrN/c1-8-5-6-11(10(12)7-8)13-9-3-2-4-9/h5-7,9,13H,2-4H2,1H3 . The molecular weight of this compound is 240.14 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-bromo-N-cyclobutyl-4-methylaniline are not fully detailed in the search results. It is known to be a colorless solid. More specific properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis of Naphthaldimines

2-bromo-N-cyclobutyl-4-methylaniline is used in the synthesis of N-(3,5-Dichlorophenyl) naphthaldimine . This compound is obtained through a reaction with 2-hydroxynaphthalene-1-carbaldehyde in ethanol . Naphthaldimines are important for their potential pharmacological properties and as intermediates in organic synthesis.

Chemical Synthesis

The compound is involved in various chemical synthesis processes. For example, it can be used to produce bromomethylquinoline , which is a key intermediate in the synthesis of certain pharmaceuticals and organic compounds .

Mechanism of Action

The mechanism of action for 2-bromo-N-cyclobutyl-4-methylaniline is not explicitly mentioned in the search results. Anilines, in general, are known to participate in various chemical reactions due to the presence of the amino group, but the specific actions of this compound would depend on its exact usage context .

Safety and Hazards

The safety data sheet for a similar compound, 4-Bromo-2-methylaniline, indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and damage to organs through prolonged or repeated exposure .

Future Directions

The future directions for the use of 2-bromo-N-cyclobutyl-4-methylaniline are not explicitly mentioned in the search results. As an aniline derivative, it could potentially be used in a variety of chemical reactions and syntheses, depending on the specific needs of the research or industrial process .

properties

IUPAC Name

2-bromo-N-cyclobutyl-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-8-5-6-11(10(12)7-8)13-9-3-2-4-9/h5-7,9,13H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBVIYNMEWDBAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2CCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-cyclobutyl-4-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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